Vatalanibsuccinat

Übersicht

Beschreibung

Es wird hauptsächlich als potenzielle Behandlung für verschiedene Krebsarten untersucht, insbesondere für solche, die fortgeschritten sind oder nicht auf eine Chemotherapie angesprochen haben . Vatalanibsuccinat ist oral aktiv, d. h. es ist wirksam, wenn es oral eingenommen wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

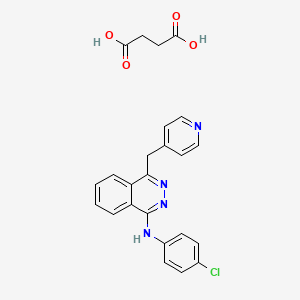

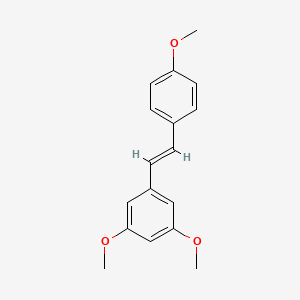

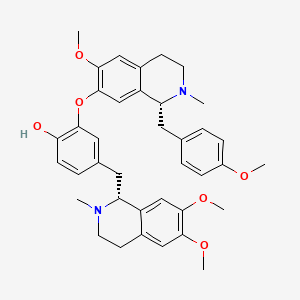

This compound wird durch die Kombination von Vatalanib mit einem molaren Äquivalent Bernsteinsäure synthetisiert . Die Synthese beinhaltet die Bildung eines Succinatsalzes, das ein Multi-Target-Tyrosinkinase-Inhibitor für alle Isoformen des vaskulären endothelialen Wachstumsfaktorrezeptors (VEGFR), des Plättchen-abgeleiteten Wachstumsfaktorrezeptors (PDGFR) und des c-Kit ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst typischerweise die folgenden Schritte:

Synthese von Vatalanib: Der erste Schritt beinhaltet die Synthese von Vatalanib, das dann mit Bernsteinsäure kombiniert wird.

Bildung des Succinatsalzes: Vatalanib wird mit Bernsteinsäure umgesetzt, um das Succinatsalz zu bilden.

Reinigung: Die resultierende Verbindung wird unter Verwendung von Techniken wie Kristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen.

Qualitätskontrolle: Das Endprodukt wird strengen Qualitätskontrolltests unterzogen, um sicherzustellen, dass es die geforderten Spezifikationen erfüllt.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen durchlaufen, die die Addition von Sauerstoff oder die Entfernung von Wasserstoff beinhalten können.

Reduktion: Reduktionsreaktionen beinhalten den Gewinn von Elektronen oder die Entfernung von Sauerstoff.

Substitution: Bei Substitutionsreaktionen wird eine funktionelle Gruppe im Molekül durch eine andere ersetzt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene, Säuren oder Basen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zur Bildung von Oxiden führen, während Reduktion zur Bildung von reduzierten Derivaten von this compound führen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Tyrosinkinasen und die Auswirkungen auf die Angiogenese zu untersuchen.

Biologie: Forscher verwenden this compound, um die Rolle von VEGFR und PDGFR in zellulären Prozessen zu untersuchen.

Industrie: this compound wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Medikamentenentwicklung verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Tyrosinkinase-Domänen von vaskulären endothelialen Wachstumsfaktor (VEGF)-Rezeptoren, Plättchen-abgeleiteten Wachstumsfaktor (PDGF)-Rezeptor und c-KIT potenziell hemmt . Diese Rezeptoren spielen eine entscheidende Rolle bei der Bildung neuer Blutgefäße (Angiogenese), die für das Tumorwachstum und die Metastasierung unerlässlich ist. Durch die Hemmung dieser Rezeptoren blockiert this compound effektiv die Signalwege, die die Angiogenese fördern, wodurch das Tumorwachstum und die Ausbreitung gehemmt werden .

Wissenschaftliche Forschungsanwendungen

Vatalanib succinate has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of tyrosine kinases and the effects on angiogenesis.

Biology: Researchers use vatalanib succinate to investigate the role of VEGFR and PDGFR in cellular processes.

Industry: Vatalanib succinate is used in the development of new cancer therapies and as a reference compound in drug discovery.

Wirkmechanismus

Target of Action

Vatalanib succinate, also known as PTK787, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). It has a high affinity for all known VEGFRs, including VEGFR1, VEGFR2, and VEGFR3 . These receptors play a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis .

Mode of Action

Vatalanib succinate works by selectively inhibiting the tyrosine kinase domains of VEGFRs . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is often involved in signaling pathways that control cellular functions such as cell division, cell growth, and cell death . By inhibiting these enzymes, vatalanib succinate can disrupt the signaling pathways, thereby inhibiting angiogenesis and contributing to the inhibition of tumor growth and metastasis .

Biochemical Pathways

The primary biochemical pathway affected by vatalanib succinate is the VEGF signaling pathway. This pathway plays a key role in angiogenesis. When VEGF binds to its receptor (VEGFR), it triggers a series of biochemical reactions that lead to the formation of new blood vessels . By inhibiting VEGFR, vatalanib succinate disrupts this pathway, thereby inhibiting angiogenesis .

Pharmacokinetics

Vatalanib succinate is orally active, meaning it can be effective when taken by mouth . It has a rapid onset of absorption . The metabolism of vatalanib succinate is mainly through oxidative metabolism, and it has a half-life of approximately 6 hours . Two pharmacologically inactive metabolites, CGP 84368/ZK 260120 and NVP AAW378/ZK 261557, having systemic exposure comparable to that of vatalanib, contributed mainly to the total systemic exposure .

Result of Action

The primary result of vatalanib succinate’s action is the inhibition of angiogenesis, which can contribute to the inhibition of tumor growth and metastasis . In vitro studies have shown that vatalanib succinate can inhibit the proliferation, migration, and survival of human umbilical vein endothelial cells (HUVECs), and in mouse models, it has been shown to inhibit the growth, vascularization, and metastasis of tumors expressing VEGFR .

Action Environment

The efficacy and stability of vatalanib succinate can be influenced by various environmental factors. For example, the presence of certain enzymes in the body can affect the metabolism and therefore the effectiveness of the drug . Additionally, the drug’s effectiveness can be influenced by the presence of other medications, as well as the patient’s overall health status .

Biochemische Analyse

Biochemical Properties

Vatalanib succinate plays a crucial role in inhibiting biochemical reactions associated with angiogenesis. It interacts with several key enzymes and proteins, including VEGFR-1 and VEGFR-2, with inhibitory concentration (IC50) values of 37 nM and 77 nM, respectively . Additionally, Vatalanib succinate inhibits PDGFR-β, c-Kit, and c-Fms, which are essential for cell proliferation, migration, and survival . The nature of these interactions involves the binding of Vatalanib succinate to the ATP-binding sites of these receptors, thereby preventing their activation and subsequent signaling pathways .

Cellular Effects

Vatalanib succinate exerts significant effects on various cell types and cellular processes. It inhibits the proliferation, migration, and survival of endothelial cells, particularly human umbilical vein endothelial cells (HUVECs), in vitro . By blocking VEGFR signaling, Vatalanib succinate disrupts cell signaling pathways involved in angiogenesis, leading to reduced tumor vascularization and metastasis . Furthermore, Vatalanib succinate influences gene expression and cellular metabolism by modulating the activity of downstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) .

Molecular Mechanism

The molecular mechanism of Vatalanib succinate involves its potent inhibition of VEGFR tyrosine kinases. By binding to the ATP-binding sites of VEGFR-1, VEGFR-2, and VEGFR-3, Vatalanib succinate prevents the phosphorylation and activation of these receptors . This inhibition disrupts the downstream signaling pathways, including the PI3K/Akt and mitogen-activated protein kinase (MAPK) pathways, which are critical for cell proliferation, survival, and angiogenesis . Additionally, Vatalanib succinate inhibits PDGFR and c-Kit, further contributing to its anti-angiogenic and anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vatalanib succinate have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation . Long-term studies have shown that Vatalanib succinate maintains its inhibitory effects on VEGFR signaling and tumor growth over extended periods . Resistance to Vatalanib succinate can develop in some cases, necessitating combination therapies or alternative treatment strategies .

Dosage Effects in Animal Models

The effects of Vatalanib succinate vary with different dosages in animal models. At lower doses, Vatalanib succinate effectively inhibits tumor growth and angiogenesis without significant toxicity . At higher doses, toxic effects such as hypertension, fatigue, and gastrointestinal disturbances have been observed . Threshold effects have been noted, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather exacerbates adverse effects .

Metabolic Pathways

Vatalanib succinate is primarily metabolized through oxidative pathways in the liver, involving cytochrome P450 enzymes, particularly CYP3A4 . The metabolic pathways lead to the formation of pharmacologically inactive metabolites, which are excreted via fecal and renal routes . The compound’s metabolism can influence its bioavailability and systemic exposure, impacting its therapeutic efficacy and safety profile .

Transport and Distribution

Within cells and tissues, Vatalanib succinate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity and binding affinity to plasma proteins . Vatalanib succinate accumulates in tumor tissues, where it exerts its anti-angiogenic effects by inhibiting VEGFR signaling .

Subcellular Localization

The subcellular localization of Vatalanib succinate is primarily within the cytoplasm, where it interacts with its target receptors . The compound’s activity is influenced by its ability to penetrate cellular membranes and reach the ATP-binding sites of VEGFRs . Post-translational modifications and targeting signals may also play a role in directing Vatalanib succinate to specific cellular compartments, enhancing its efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Vatalanib succinate is synthesized by combining vatalanib with one molar equivalent of succinic acid . The synthesis involves the formation of a succinate salt, which is a multi-targeted tyrosine kinase inhibitor for all isoforms of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit .

Industrial Production Methods

The industrial production of vatalanib succinate involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the following steps:

Synthesis of Vatalanib: The initial step involves the synthesis of vatalanib, which is then combined with succinic acid.

Formation of Succinate Salt: Vatalanib is reacted with succinic acid to form the succinate salt.

Purification: The resulting compound is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Vatalanib succinate undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.

Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen.

Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction can lead to the formation of reduced derivatives of vatalanib succinate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sunitinib: Ein weiterer Tyrosinkinase-Inhibitor, der VEGFR, PDGFR und c-KIT angreift.

Sorafenib: Ein Multi-Kinase-Inhibitor, der VEGFR, PDGFR und RAF-Kinasen angreift.

Axitinib: Ein selektiver Inhibitor von VEGFR-1, VEGFR-2 und VEGFR-3.

Einzigartigkeit von Vatalanibsuccinat

This compound ist einzigartig in seiner hohen Selektivität für VEGFR-2, was es besonders effektiv bei der Hemmung der Angiogenese macht . Darüber hinaus tragen seine orale Bioverfügbarkeit und der umfangreiche hepatische Metabolismus zu seiner Wirksamkeit als Therapeutikum bei .

Eigenschaften

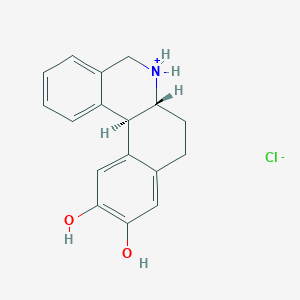

IUPAC Name |

butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDWLPRYLVPDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175445 | |

| Record name | Vatalanib succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212142-18-2 | |

| Record name | Vatalanib succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212142-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vatalanib succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212142182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vatalanib succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chloranilino)-4-(4-pyridylmethyl)-phthalazin, Succinat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VATALANIB SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5FUB77031 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

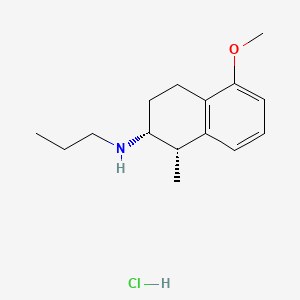

![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)

![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B1663685.png)